5-Chloro-2-hydroxy-N,N-dimethylbenzamide
Description
5-Chloro-2-hydroxy-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by a chloro group at the 5-position, a hydroxyl group at the 2-position, and an N,N-dimethylamide moiety.
Properties
IUPAC Name |
5-chloro-2-hydroxy-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGZOXPDRIWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276346 | |
| Record name | 5-Chloro-2-hydroxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70112-21-9 | |
| Record name | 5-Chloro-2-hydroxy-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70112-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydroxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for 5-Chloro-2-hydroxy-N,N-dimethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Chloro-2-hydroxy-N,N-dimethylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The structural variations among benzamide derivatives significantly impact their physical and chemical properties. Key comparisons include:
Table 1: Comparison of 5-Chloro-2-hydroxy-N,N-dimethylbenzamide with Analogous Compounds
Key Observations:
- Hydroxyl vs. Methoxy Groups : Replacement of the hydroxyl group with methoxy (e.g., in and ) reduces hydrogen-bonding capacity, lowering solubility in polar solvents. This substitution also increases thermal stability, as seen in the higher melting point (130–132°C) of methoxy derivatives .
- Amide Substituents : The N,N-dimethyl group in the target compound may reduce chromatographic retention compared to primary amides, as demonstrated by N,N-dimethylbenzamide derivatives exhibiting lower retention indices . In contrast, bulkier substituents like phenethyl () or sulfamoyl () enhance lipophilicity, impacting membrane permeability.
- Nitro and Heterocyclic Modifications : Introduction of nitro groups () or heterocycles () alters electronic properties and bioactivity. Nitro-substituted analogs are more electrophilic, while thioxo-oxadiazolyl derivatives may target enzymes or receptors .
Biological Activity
5-Chloro-2-hydroxy-N,N-dimethylbenzamide (C10H12ClN2O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.
Chemical Structure and Properties
5-Chloro-2-hydroxy-N,N-dimethylbenzamide features a benzamide core with a chlorine atom and a hydroxyl group positioned on the aromatic ring. This unique substitution pattern influences its reactivity and biological interactions.
Structural Formula
Biological Activities
Research indicates that 5-Chloro-2-hydroxy-N,N-dimethylbenzamide exhibits antimicrobial , anti-inflammatory , and anticancer properties. Below are detailed findings from various studies:
Antimicrobial Activity
- Mechanism : The compound demonstrates antimicrobial activity by disrupting bacterial cell membranes and inhibiting key metabolic pathways.
- Case Study : In a study assessing its efficacy against various pathogens, 5-Chloro-2-hydroxy-N,N-dimethylbenzamide showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anti-inflammatory Properties
- Mechanism : The anti-inflammatory effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses.
- Research Findings : A study revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
Anticancer Potential
- Mechanism : The compound may exert anticancer effects through apoptosis induction and cell cycle arrest in cancer cells.
- Case Study : In vitro experiments demonstrated that 5-Chloro-2-hydroxy-N,N-dimethylbenzamide significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .
The biological activity of 5-Chloro-2-hydroxy-N,N-dimethylbenzamide is mediated through multiple mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, altering their activity. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways related to inflammation and cell growth .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 3-Chloro-N-hydroxy-2,2-dimethylpropionamide | Different substitution pattern | Potentially different biological activity |
| 2-Chloro-N,N-dimethylbenzamide | Lacks hydroxyl group | Different reactivity due to absence of hydroxyl |
| 5-Chloro-2-hydroxy-N,N-dimethylbenzamide | Unique chlorine and hydroxyl positioning | Distinct chemical reactivity and biological properties |
Research Applications
The applications of 5-Chloro-2-hydroxy-N,N-dimethylbenzamide span various fields:
- Medicinal Chemistry : Explored for developing new therapeutic agents targeting microbial infections and inflammatory diseases.
- Pharmaceutical Industry : Used as an intermediate in synthesizing more complex pharmaceutical compounds.
- Biochemical Research : Investigated for its role in studying enzyme kinetics and receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
